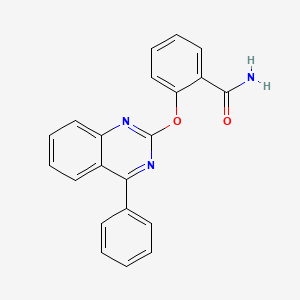
2-(4-Phenylquinazolin-2-yl)oxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenylquinazolin-2-yl)oxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinazoline derivative, and its synthesis method involves the reaction of 4-phenyl-2-quinolinol with benzoyl chloride.
科学的研究の応用
2-(4-Phenylquinazolin-2-yl)oxybenzamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In addition, 2-(4-Phenylquinazolin-2-yl)oxybenzamide has been studied for its potential applications in the field of organic electronics. This compound has been investigated as a potential material for organic light-emitting diodes (OLEDs) due to its high electron mobility and good thermal stability.
作用機序
The mechanism of action of 2-(4-Phenylquinazolin-2-yl)oxybenzamide is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Phenylquinazolin-2-yl)oxybenzamide has several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In addition, it may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Phenylquinazolin-2-yl)oxybenzamide in lab experiments is its potential as a selective and potent anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells with minimal toxicity to normal cells. In addition, its potential applications in organic electronics make it a versatile compound for various research fields.
However, one limitation of using 2-(4-Phenylquinazolin-2-yl)oxybenzamide in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to work with this compound in certain experiments.
将来の方向性
There are several potential future directions for the research on 2-(4-Phenylquinazolin-2-yl)oxybenzamide. In medicinal chemistry, further studies can be conducted to investigate its potential as a treatment for neurodegenerative diseases. In addition, more research can be done on its mechanism of action in cancer cells to better understand its anti-cancer properties.
In the field of organic electronics, further research can be done to optimize the properties of 2-(4-Phenylquinazolin-2-yl)oxybenzamide for use in OLEDs. This can include investigating its thermal stability, electron mobility, and other properties that are important for the performance of OLEDs.
Conclusion
2-(4-Phenylquinazolin-2-yl)oxybenzamide is a quinazoline derivative that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method involves the reaction of 4-phenyl-2-quinolinol with benzoyl chloride, and it has been studied for its potential as an anti-cancer agent and material for organic electronics. Further research can be done to investigate its potential in these fields and to better understand its mechanism of action.
合成法
The synthesis of 2-(4-Phenylquinazolin-2-yl)oxybenzamide involves the reaction of 4-phenyl-2-quinolinol with benzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified through column chromatography to obtain the pure compound.
特性
IUPAC Name |
2-(4-phenylquinazolin-2-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c22-20(25)16-11-5-7-13-18(16)26-21-23-17-12-6-4-10-15(17)19(24-21)14-8-2-1-3-9-14/h1-13H,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMHQIHHXHBVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)OC4=CC=CC=C4C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl(propan-2-yl)amino]-N-(4,5-dimethyl-1-oxo-2H-furo[3,4-d]pyridazin-7-yl)acetamide](/img/structure/B7680433.png)
![N-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]furan-2-carboxamide](/img/structure/B7680442.png)
![4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
![[1-(benzylamino)-1-oxopropan-2-yl] 4-bromo-1H-pyrrole-2-carboxylate](/img/structure/B7680460.png)
![N-[3-[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680475.png)
![N-(2-benzoylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7680478.png)
![5-cyclohexyl-5-methyl-3-[(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7680505.png)
![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B7680520.png)
![4-[[4-(6-Methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7680521.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)